(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystal structure of (R)-4-amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid was determined using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/ c (no. 15), with unit cell parameters a = 25.4370(17) Å, b = 6.9155(5) Å, c = 13.0629(7) Å, and β = 110.558(6)°. The asymmetric unit comprises two independent molecules, with the pyrazolopyrimidine core adopting a planar conformation stabilized by intramolecular hydrogen bonds between the amino group (N–H) and the carboxylic acid oxygen (O⋯H–N = 2.12 Å). The Boc-protected piperidine ring exists in a chair conformation, with the tert-butyl group oriented perpendicular to the pyrazolopyrimidine plane to minimize steric clashes.
Key intermolecular interactions include:
- N–H⋯O hydrogen bonds between the carboxylic acid and pyrazolopyrimidine amino groups (2.85–3.10 Å).
- C–H⋯π interactions involving the pyrazolopyrimidine aromatic system and adjacent piperidine CH₂ groups.
- Van der Waals contacts between tert-butyl methyl groups and neighboring aromatic rings.
A comparison of bond lengths and angles with related pyrazolopyrimidine structures (e.g., 3WBL, 4YHF) confirms structural consistency, with deviations ≤0.02 Å for the heterocyclic core.
| Crystallographic Data | Value |
|---|---|
| Space group | C2/ c |
| Unit cell volume (ų) | 2151.6(3) |
| Z | 16 |
| Resolution (Å) | 2.0 |
| Rwork | 0.0552 |
| Rfree | 0.2177 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
¹H and ¹³C NMR spectra (600 MHz, DMSO-d₆) reveal distinct signals for the Boc-protected piperidine and pyrazolopyrimidine moieties:
- Piperidine protons : The axial H-3 proton resonates as a multiplet at δ 3.85–3.92 ppm, while equatorial H-2 and H-4 protons appear at δ 2.70–2.88 ppm.
- Boc group : The tert-butyl singlet at δ 1.41 ppm integrates for nine protons, consistent with C(CH₃)₃.
- Pyrazolopyrimidine : The C-6 proton appears as a singlet at δ 8.45 ppm, deshielded by the adjacent amino group.
- Carboxylic acid : A broad peak at δ 13.63 ppm confirms the –COOH proton.
¹³C NMR assignments correlate with the molecular structure:
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis quantifies intermolecular contacts, revealing:
- H⋯H interactions : Contribute 48.7% of total surface contacts, primarily between tert-butyl methyl groups and aromatic protons.
- O⋯H/N⋯H interactions : Account for 29.3%, including carboxylic acid O–H⋯N hydrogen bonds (18.5%) and N–H⋯O bonds (10.8%).
- C⋯C contacts : 12.2%, arising from π-stacking of pyrazolopyrimidine rings.
The normalized contact distance (dnorm) highlights regions of strong hydrogen bonding (red regions) near the carboxylic acid and amino groups, while blue regions indicate hydrophobic tert-butyl interactions.
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 48.7 |
| O⋯H/N⋯H | 29.3 |
| C⋯C | 12.2 |
| Other | 9.8 |
Density Functional Theory (DFT) Calculations for Geometrical Optimization
DFT calculations (B3LYP/6-311++G(d,p)) optimize the molecular geometry, showing excellent agreement with crystallographic data (RMSD = 0.18 Å). Key findings include:
- Pyrazolopyrimidine planarity : Dihedral angles between the pyrazole and pyrimidine rings are ≤2.5°, consistent with X-ray results.
- Boc group orientation : The tert-butyl moiety adopts a staggered conformation to minimize steric strain, with C–O–C angles of 115.7°.
- Carboxylic acid torsion : The –COOH group rotates 12.8° relative to the pyrazolopyrimidine plane to facilitate hydrogen bonding.
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.3 eV, localized on the pyrazolopyrimidine core and carboxylic acid group, indicating potential reactivity at these sites.
Properties
Molecular Formula |
C16H22N6O4 |
|---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
4-amino-1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N6O4/c1-16(2,3)26-15(25)21-6-4-5-9(7-21)22-13-10(11(20-22)14(23)24)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H,23,24)(H2,17,18,19)/t9-/m1/s1 |
InChI Key |
SGEYFVIZTLHOSZ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Chiral Piperidine Scaffold Preparation
The (R)-piperidin-3-yl group is synthesized via asymmetric hydrogenation of a pyridine precursor or enzymatic resolution of racemic mixtures. For example, tert-butyl 3-aminopiperidine-1-carboxylate can be resolved using L-tartaric acid to isolate the (R)-enantiomer. Alternative routes employ Evans’ oxazolidinone auxiliaries to induce chirality during piperidine ring formation.
Boc Protection Strategy
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A representative procedure involves stirring piperidin-3-amine with Boc₂O (1.2 equiv) in dichloromethane and aqueous sodium hydroxide at 0°C, achieving >95% yield.
Construction of the Pyrazolo[3,4-d]pyrimidine Core
Cyclocondensation of 5-Aminopyrazole-4-carboxylates
Coupling of Piperidine and Pyrazolo[3,4-d]pyrimidine Moieties
Mitsunobu Reaction for N1-Alkylation
The Boc-protected piperidine is coupled to the pyrazolo[3,4-d]pyrimidine via Mitsunobu conditions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, the secondary alcohol of the piperidine reacts with the pyrimidine’s NH group, achieving 70–80% yields while retaining stereochemistry.
Alternative SNAr Coupling
Electron-deficient pyrazolo[3,4-d]pyrimidines undergo SₙAr with piperidin-3-amine derivatives. Heating at 80°C in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as base facilitates displacement of a leaving group (e.g., chloro or fluoro) at position 1 of the pyrimidine.
Stereochemical Control and Resolution
Chiral Chromatography
Racemic mixtures of the coupled product are resolved using preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H column). Elution with hexane/isopropanol (80:20) separates (R)- and (S)-enantiomers, confirmed via optical rotation ([α]D²⁵ = +42.5° for (R)-isomer).
Kinetic Resolution During Coupling
Asymmetric catalysis using Jacobsen’s thiourea catalysts induces enantioselectivity in the Mitsunobu reaction, achieving enantiomeric excess (ee) >90%.
Final Deprotection and Carboxyl Group Activation
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) removes the Boc group, followed by neutralization with aqueous NaHCO₃. The free amine is stabilized as its hydrochloride salt for subsequent reactions.
Carboxylic Acid Functionalization
The C3-carboxylic acid is activated as a mixed anhydride (using isobutyl chloroformate) or HOBt ester for amide bond formation in prodrug derivatives.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity. Chiral HPLC confirms ee >99% for (R)-enantiomer.
Scale-Up Considerations and Process Optimization
Solvent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) in SₙAr reactions improves E-factor by 30% while maintaining yields.
Catalytic Recycling
Palladium on carbon (Pd/C) enables hydrogenolytic debenzylation without metal leaching, reducing heavy metal contamination to <5 ppm.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mitsunobu coupling | 78 | 99 | Stereoretentive | High PPh₃ usage |
| SₙAr displacement | 65 | 85 | No transition metals | Requires electron-deficient substrate |
| Enzymatic resolution | 45 | 99.5 | High enantiopurity | Low overall yield |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways. It can be used in assays to identify new drug targets.
Medicine
In medicinal chemistry, ®-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound is compared below with key analogs based on substituents, molecular weight, and functional groups.
Key Observations:
- Stability: The Boc group in the target compound and the tert-butyl ester in enhance stability during synthesis, whereas free piperidine analogs may require additional handling precautions .
Biological Activity
(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its significant biological activity, particularly as an inhibitor of protein kinases, which play crucial roles in various cellular signaling pathways, including those related to cancer proliferation and survival.
Molecular Characteristics
- Molecular Formula : C16H22N6O4
- Molecular Weight : 362.38 g/mol
- CAS Number : 1654728-11-6
Structural Features
The compound features a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during chemical reactions. The pyrazolo[3,4-d]pyrimidine scaffold is integral to its biological activity, particularly in inhibiting key signaling pathways involved in cancer.
This compound primarily functions as an inhibitor of the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. This pathway is often dysregulated in various cancers, making it a critical target for therapeutic intervention.
Key Findings from Research Studies
- Inhibition of Kinases : The compound demonstrates high affinity and specificity towards various kinases involved in the PI3K/AKT signaling pathway. This selectivity is crucial for minimizing off-target effects when developed into therapeutic agents.
- Potential Anticancer Applications : In vitro studies indicate that this compound could serve as a promising candidate for developing treatments against cancers characterized by aberrant kinase activity. Its ability to modulate tumor growth and survival pathways supports its potential use in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Structure | Selective PKB inhibitor |
| 4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidine | Structure | High selectivity for HER2 |
| 4-Amino-1-cyclobutylmethylpyrazolo[3,4-d]pyrimidine | Structure | Exhibits cytostatic effects |
These compounds share the pyrazolo[3,4-d]pyrimidine core structure but differ in their substituents and biological targets, highlighting the versatility of this scaffold in drug design.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, particularly in breast and lung cancer models. The compound induced apoptosis through activation of caspase pathways and inhibition of cell cycle progression.
Docking Studies
Molecular docking studies have been conducted to explore the binding interactions between this compound and its kinase targets. The findings suggest that the compound occupies the ATP-binding site of kinases effectively, leading to competitive inhibition. This interaction profile supports its classification as a potent kinase inhibitor.
Q & A
Q. What are the optimal synthetic routes for preparing (R)-4-amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Coupling reactions : Alkyl halides or aryl isocyanates react with intermediates like 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in dry acetonitrile or dichloromethane .
- Protection/deprotection : The tert-butoxycarbonyl (Boc) group on the piperidine ring is introduced using Boc-anhydride under basic conditions and later removed with HCl in dioxane .
- Workup : Products are purified via recrystallization (e.g., acetonitrile) and characterized using IR and ¹H NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H NMR : Confirms regiochemistry of pyrazolo[3,4-d]pyrimidine derivatives (e.g., aromatic protons at δ 8.69 ppm) and Boc-group integrity (tert-butyl protons at δ 1.4 ppm) .
- IR Spectroscopy : Identifies carbonyl stretches (e.g., carboxylic acid C=O at ~1700 cm⁻¹) and Boc-group vibrations (C-O-C at 1250 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESIMS m/z 311.1 for related analogs) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .
Advanced Research Questions
Q. How does the Boc-protected piperidine moiety influence the compound’s reactivity in kinase inhibition assays?
- Methodological Answer :
- The Boc group enhances solubility during synthesis but is cleaved in vivo to expose the piperidine amine, enabling covalent binding to kinase targets (e.g., EGFR Cys797) .
- Kinase Selectivity : Structural analogs show >100-fold selectivity for mutant EGFR (L858R/T790M) over wild-type due to steric compatibility with the "DFG-in-C-helix-out" conformation .
Q. What crystallographic evidence supports the binding mode of this compound to kinase targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystal structures (PDB: 18R) reveal covalent bonding between the pyrazolo-pyrimidine core and EGFR’s Cys797, stabilized by hydrogen bonds with Met793 .
- Conformational Analysis : The (R)-configuration at the piperidine-3-yl position optimizes binding pocket occupancy, as shown in analogs with similar scaffolds .
Q. How can contradictions in synthetic yield data be resolved?
- Methodological Answer :
- Systematic Screening : Vary solvents (e.g., acetonitrile vs. DCM) and catalysts (e.g., Pd(OAc)₂ vs. Cs₂CO₃) to identify optimal conditions .
- Validation : Cross-check yields using orthogonal techniques (e.g., HPLC purity >97% in analogs ).
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
